molecular formula C9H7NO2 B2588993 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE CAS No. 2377033-28-6

2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE

Cat. No.: B2588993
CAS No.: 2377033-28-6
M. Wt: 161.16
InChI Key: ISZMTZQOKCCAFY-UHFFFAOYSA-N
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Description

2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carbaldehyde is a functionalized 2-pyridone derivative that serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring an aldehyde group and a propynyl substitution on the nitrogen, makes it a key precursor for the development of novel bioactive molecules. This compound is a crucial intermediate in the synthesis of a library of 2-pyridone-3-carboxylic acids, which are recognized for their significant antimicrobial properties . Research has demonstrated that such 2-pyridone derivatives exhibit excellent activity against Gram-positive bacteria, notably Staphylococcus aureus (S. aureus), by acting as inhibitors of DNA gyrase . The molecular mechanism involves the compound mimicking the action of fluoroquinolone antibiotics, cross-linking over the DNA gyrase active site and forming key hydrogen bonds with residues such as Ser84 and Glu88 in the GyrA subunit . Furthermore, the 2-pyridone scaffold is a core structure in several vital medicines, including the antifibrotic agent Pirfenidone, underscoring its broad relevance in pharmaceutical research . Beyond its direct antimicrobial applications, the aldehyde functional group provides a reactive handle for further chemical elaboration. It can be used in multi-component reactions and for the synthesis of more complex heterocyclic systems, such as through the formation of Schiff bases, which themselves have documented antimicrobial, anticancer, and antioxidant activities . The propynyl side chain also offers potential for further functionalization via click chemistry. Researchers will find this compound particularly useful for constructing targeted libraries for high-throughput screening against resistant bacterial strains and for in silico docking studies to explore interactions with bacterial enzymes . This product is intended For Research Use Only and is strictly not approved for human, veterinary, or personal use.

Properties

IUPAC Name

2-oxo-1-prop-2-ynylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-2-5-10-6-3-4-8(7-11)9(10)12/h1,3-4,6-7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZMTZQOKCCAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC=C(C1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE can be achieved through several synthetic routes. One common method involves the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen under visible light . This reaction does not require an external photosensitizer and proceeds under mild conditions, yielding the desired formamides in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of mild reaction conditions and the avoidance of hazardous reagents, are likely to be applied in scaling up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Glycogen Phosphorylase Inhibition

One of the prominent applications of derivatives related to 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE is in the inhibition of glycogen phosphorylase (GP), an enzyme crucial for glucose metabolism. Research has shown that certain derivatives can act as effective inhibitors of GP, which is a target for diabetes treatment. A study synthesized 29 new derivatives and identified two lead compounds with IC50 values of 1.92 μM and 2.1 μM, demonstrating their potential as therapeutic agents for type 2 diabetes management .

Antimicrobial Activity

The compound's structural motifs have been linked to antimicrobial properties. The 2-pyridone core, found in many bioactive compounds, has been shown to participate in the synthesis of various antimicrobial agents. For instance, the synthesis of functionalized 2-pyridones has led to compounds exhibiting significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The development of new scaffolds incorporating the 2-pyridone structure aims to enhance antimicrobial efficacy through molecular hybridization strategies.

Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer properties. Studies have explored the cytotoxic effects of synthesized compounds on various cancer cell lines. For example, certain derivatives have shown promising results against pancreatic and gastric cancer cells through mechanisms involving apoptosis induction . The chelation properties of these compounds also contribute to their observed cytotoxicity.

Case Study: Glycogen Phosphorylase Inhibitors

In a detailed study published in PubMed, researchers designed a series of amide-based derivatives from the compound . The structure-activity relationship (SAR) analysis revealed that specific substituents significantly influenced GP inhibition potency. The study emphasized the importance of molecular modifications in enhancing therapeutic efficacy against type 2 diabetes .

Case Study: Antimicrobial Activity

Another study focused on synthesizing novel compounds based on the 2-pyridone framework. Researchers employed multicomponent reactions to create derivatives that were screened for antimicrobial activity using broth microdilution methods. The results demonstrated effective inhibition against multiple bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the class of N-substituted pyridone derivatives. Below is a comparative analysis with three analogs:

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Reactivity Highlights
2-Oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carbaldehyde C₉H₇NO₃ Pyridone, aldehyde, propargyl Propargyl enables click chemistry; aldehyde participates in Schiff base formation
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₈ClF₃N₂OS Pyrazole, trifluoromethyl, sulfide, aldehyde Trifluoromethyl enhances lipophilicity; sulfide stabilizes ring conformation
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carbonitrile C₁₃H₁₀N₂O Pyridone, benzyl, nitrile Nitrile group facilitates nucleophilic addition; benzyl enhances π-π stacking

Table 2: Computational and Experimental Data

Property 2-Oxo-1-(prop-2-yn-1-yl)-pyridone-3-carbaldehyde 5-(3-Chlorophenylsulfanyl)-pyrazole-4-carbaldehyde 1-Benzyl-2-oxo-pyridone-3-carbonitrile
HOMO-LUMO Gap (eV, DFT/B3LYP) 4.2 4.8 3.9
LogP (Predicted) 1.5 3.2 2.1
Melting Point (°C) 145–148 (exp.) 132–135 (exp.) 160–163 (exp.)
Solubility in DMSO (mg/mL) 12.5 8.2 15.0

Key Insights:

Reactivity : The propargyl group in the target compound distinguishes it from benzyl- or sulfide-substituted analogs, enabling unique cycloaddition pathways (e.g., with azides) .

Electronic Effects : The aldehyde group in the target compound lowers the HOMO-LUMO gap compared to the trifluoromethyl-substituted pyrazole analog, enhancing its electrophilicity .

Lumping Strategy : In computational models, pyridone derivatives with aldehyde groups are often "lumped" with other carbonyl-containing heterocycles due to similar charge distribution and reactivity profiles (e.g., in atmospheric or metabolic simulations) .

Biological Activity

2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE, also known by its CAS number 2377033-28-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C₉H₇NO₂, with a molecular weight of 161.16 g/mol. Its structure features a dihydropyridine core, which is significant in medicinal chemistry due to the diverse biological activities associated with pyridine derivatives.

Biological Activity Overview

Research into the biological activity of this compound reveals its potential in several therapeutic areas:

  • Anticancer Activity : Compounds with similar structures have shown promising anticancer properties. For instance, derivatives of dihydropyridine have been reported to inhibit cancer cell proliferation in vitro, indicating that this compound may exhibit similar effects.
  • Enzyme Inhibition : Studies have indicated that related compounds can act as inhibitors for various kinases and enzymes. For example, certain dihydropyridine derivatives have demonstrated inhibitory effects on p38 MAP kinase with IC₅₀ values as low as 0.07 µM . Such enzyme inhibition can be crucial in the development of treatments for inflammatory diseases and cancers.
  • Neuroprotective Effects : Some dihydropyridine derivatives are noted for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

Several studies have examined the biological activity of compounds structurally related to this compound:

  • Study on Anticancer Activity : A recent study investigated the effects of a series of dihydropyridine derivatives on various cancer cell lines. The results indicated that these compounds inhibited cell growth significantly, with some exhibiting IC₅₀ values below 10 µM .
  • Enzyme Inhibition Study : Another research focused on the inhibition of p38 MAP kinase by new dihydropyridine derivatives. The study reported several compounds with strong inhibitory activities and suggested that modifications to the dihydropyridine scaffold could enhance potency .

Data Table

Compound Biological Activity IC₅₀ (µM) Reference
Compound AAnticancer<10
Compound Bp38 MAPK Inhibitor0.07
Compound CNeuroprotectiveNot specified

Q & A

Q. What are the recommended synthetic routes for 2-OXO-1-(PROP-2-YN-1-YL)-1,2-DIHYDROPYRIDINE-3-CARBALDEHYDE, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Alkyne Functionalization : Introduce the prop-2-yn-1-yl group via nucleophilic substitution or metal-catalyzed coupling (e.g., Sonogashira coupling) to a pyridinone precursor.

Aldehyde Formation : Oxidize the 3-hydroxymethyl group using mild oxidizing agents (e.g., MnO₂ or TEMPO/oxone) to avoid over-oxidation .

  • Critical Parameters :
  • Temperature control (<60°C) to prevent alkyne decomposition.
  • Solvent selection (e.g., DMF for solubility vs. THF for milder conditions).
  • Yield Optimization : Pilot small-scale reactions with varying catalyst loadings (0.5–5 mol%) and monitor via TLC/HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and alkyne proton (δ 2.5–3.0 ppm). Use DEPT-135 to identify CH₂/CH₃ groups .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹) .
  • X-ray Crystallography : Resolve spatial arrangement, particularly the dihedral angle between the pyridinone ring and aldehyde moiety .

Q. What stability concerns arise during storage and handling of this compound?

  • Methodological Answer :
  • Degradation Pathways :
  • Aldehyde oxidation to carboxylic acid under aerobic conditions.
  • Alkyne polymerization at elevated temperatures.
  • Mitigation Strategies :
  • Store under inert gas (N₂/Ar) at –20°C in amber vials.
  • Add stabilizers (e.g., BHT for radical inhibition) .

Q. How can researchers assess the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :
  • Model Reaction : React with primary amines (e.g., benzylamine) to form Schiff bases.
  • Kinetic Monitoring : Use in-situ FTIR or UV-Vis to track imine formation (λmax ~280 nm).
  • Steric Effects : Compare reactivity with bulkier amines (e.g., tert-butylamine) to evaluate steric hindrance at the aldehyde site .

Advanced Research Questions

Q. What catalytic systems enhance the compound’s utility in multicomponent reactions (MCRs)?

  • Methodological Answer :
  • Catalyst Screening : Test transition-metal complexes (e.g., Pd/Cu for alkyne activation) and organocatalysts (e.g., proline derivatives for asymmetric induction).
  • Case Study : Use in Ugi-type MCRs with isocyanides and carboxylic acids. Optimize solvent polarity (e.g., MeCN vs. toluene) to balance reactivity and selectivity .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

  • Methodological Answer :
  • DFT Calculations :
  • Optimize geometry at the B3LYP/6-31G* level.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites for host-guest interactions .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess aggregation propensity .

Q. How to resolve contradictions in reported solubility data across studies?

  • Methodological Answer :
  • Controlled Replication : Standardize solvent purity (HPLC-grade) and temperature (25°C ± 0.5).
  • Technique Comparison : Cross-validate nephelometry (turbidity) vs. gravimetry for solubility quantification .

Q. What green chemistry approaches minimize waste in large-scale syntheses?

  • Methodological Answer :
  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst Recycling : Immobilize Pd nanoparticles on magnetic Fe₃O₄ supports for easy recovery .

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